2-(4-methylphenoxy)butanamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGBWLMJZWNQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)butanamide typically involves the reaction of 4-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxybutanoic acid.
Reduction: Formation of 2-(4-methylphenoxy)butylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The biological and chemical properties of 2-(4-methylphenoxy)butanamide are influenced by its:
- Amide position : The butanamide chain length balances flexibility and steric effects, differing from shorter (propanamide) or bulkier (pentanamide) analogs.
Key Analog Compounds and Their Attributes
The table below summarizes structurally similar compounds and their distinguishing features:
Functional Group Analysis
- Methyl vs. Methoxy Substitution : Methoxy groups (e.g., in 4-(4-Methoxyphenyl)butan-2-amine ) increase solubility via hydrogen bonding but reduce metabolic stability compared to methyl groups.
- Chlorine/Halogen Substitution: Dichlorophenoxy derivatives (e.g., ) exhibit stronger electrophilic character, enhancing reactivity in cross-coupling reactions but raising toxicity concerns.
- Amide vs. Amine Functionality: Amides (as in this compound) generally show higher stability and lower basicity than amines (e.g., 4-(4-Methoxyphenyl)butan-2-amine ), making them preferable for drug design.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-methylphenoxy)butanamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The synthesis typically involves coupling 4-methylphenol with a butanamide precursor. One approach uses 4-methylphenol and a brominated butanamide intermediate (e.g., methyl 2-bromobutanoate) in the presence of a base like potassium carbonate, heated in DMF at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%). Key variables affecting reproducibility include solvent polarity, temperature control, and stoichiometric ratios of reactants.
Q. How can researchers confirm the molecular structure of this compound?
- Methodology : Structural validation requires a combination of analytical techniques:
- NMR : -NMR (400 MHz, CDCl) reveals characteristic peaks: δ 7.2–6.8 (aromatic protons), δ 4.1 (phenoxy-OCH), and δ 2.3 (CH from 4-methylphenoxy) .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 236.1 (calculated for CHNO) .
- FTIR : Peaks at 1650 cm (amide C=O) and 1240 cm (C-O-C) confirm functional groups .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Begin with in vitro screens:
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Discrepancies may arise from assay conditions or impurities. Address this by:
- Orthogonal Assays : Validate hits using both fluorescence (e.g., FP) and luminescence (e.g., AlphaScreen) readouts .
- Purity Analysis : Quantify impurities via HPLC-MS; impurities >0.5% can skew results .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to assess reproducibility of IC values .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Improve solubility and metabolic stability via:
- Prodrug Design : Introduce ester or phosphate groups to the amide nitrogen .
- Lipophilicity Adjustment : Modify the phenoxy substituent (e.g., replace methyl with trifluoromethyl) to lower logP (<3) .
- Metabolic Profiling : Use liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated degradation) .
Q. How do structural modifications influence its activity against tubulin polymerization?
- Methodology : Compare derivatives using:
- SAR Analysis : Replace the 4-methylphenoxy group with halogenated (Cl, F) or methoxy variants; assess tubulin polymerization inhibition via turbidity assays .
- Crystallography : Co-crystallize with β-tubulin to map binding interactions (e.g., hydrogen bonding with Thr179) .
- Computational Modeling : Dock derivatives into the colchicine-binding site using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
Q. What analytical methods are critical for studying its stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via UPLC-QTOF .
- Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to assess isomerization or oxidation .
- Thermal Analysis : DSC/TGA (10°C/min, N atmosphere) to determine melting point (expected ~120°C) and decomposition profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
